Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)
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Overview
Description
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is a chemical compound formed by the combination of cyclobutylmethanol and 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclobutylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of cyclobutylmethanol;4-methylbenzenesulfonic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutylmethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: A related compound with similar structural features but lacking the sulfonic acid group.
4-Methylbenzenesulfonic acid: Another related compound that contains the sulfonic acid group but lacks the cyclobutylmethanol moiety.
Uniqueness
Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is unique due to the combination of cyclobutylmethanol and 4-methylbenzenesulfonic acid, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components .
Properties
IUPAC Name |
cyclobutylmethanol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-5/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWAUVFPSUADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30779030 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--cyclobutylmethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30779030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13295-53-9 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--cyclobutylmethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30779030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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